6-(Benzoylamino)-2,2-dichlorohexanoic acid
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Overview
Description
6-(Benzoylamino)-2,2-dichlorohexanoic acid is an organic compound that features a benzoylamino group attached to a dichlorohexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzoylamino)-2,2-dichlorohexanoic acid typically involves the reaction of 6-amino-2,2-dichlorohexanoic acid with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Benzoylamino)-2,2-dichlorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoylamino group to an amine or other reduced forms.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzoylamino)-2,2-dichlorohexanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Benzoylamino)-2,2-dichlorohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The dichloro groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2,2-dichlorohexanoic acid: The precursor to 6-(Benzoylamino)-2,2-dichlorohexanoic acid, which lacks the benzoylamino group.
Benzoyl chloride: A reagent used in the synthesis of the compound, which contains the benzoyl functional group.
2,2-Dichlorohexanoic acid: A related compound that lacks the benzoylamino group.
Uniqueness
This compound is unique due to the presence of both the benzoylamino and dichloro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
24769-97-9 |
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Molecular Formula |
C13H15Cl2NO3 |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
6-benzamido-2,2-dichlorohexanoic acid |
InChI |
InChI=1S/C13H15Cl2NO3/c14-13(15,12(18)19)8-4-5-9-16-11(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,16,17)(H,18,19) |
InChI Key |
ONIYGQSRPYQNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)(Cl)Cl |
Origin of Product |
United States |
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